molecular formula C17H25BN2O3 B14054871 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester

2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester

Cat. No.: B14054871
M. Wt: 316.2 g/mol
InChI Key: HZZKWWZLSMDZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes boronic esters valuable intermediates in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester typically involves the reaction of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: Palladium-based catalysts are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The boronic ester can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically include substituted boronic esters.

Scientific Research Applications

2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various biological and chemical processes. The boronic ester moiety can interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved often include:

    Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity.

    Signal transduction: Interaction with receptors can modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(N-Methylaminocarbonyl)phenylboronic acid pinacol ester
  • 2-(N-Methylaminocarbonyl)-4-pyridineboronic acid pinacol ester

Uniqueness

2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H25BN2O3

Molecular Weight

316.2 g/mol

IUPAC Name

[6-(methylcarbamoyl)pyridin-3-yl]-[(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)oxy]borinic acid

InChI

InChI=1S/C17H25BN2O3/c1-16(2)11-7-8-17(3,14(16)9-11)23-18(22)12-5-6-13(20-10-12)15(21)19-4/h5-6,10-11,14,22H,7-9H2,1-4H3,(H,19,21)

InChI Key

HZZKWWZLSMDZHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NC)(O)OC2(CCC3CC2C3(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.